molecular formula C3H11NNaO9P3 B8232799 sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate

sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate

Cat. No.: B8232799
M. Wt: 321.03 g/mol
InChI Key: RCUMDGGJOOTRBS-UHFFFAOYSA-M
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Description

Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is a complex organophosphorus compound. It is known for its strong chelating properties and is widely used in various industrial and scientific applications. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in water treatment, agriculture, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of diethylenetriamine with formaldehyde: This step involves the formation of an intermediate compound.

    Reaction with phosphorous acid: The intermediate is then reacted with phosphorous acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and quality of the final product. The compound is then purified and dried before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reactions: These reactions often involve halogenating agents or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.

Scientific Research Applications

Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the phosphonate groups with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and sequestration .

Comparison with Similar Compounds

Similar Compounds

  • Diethylenetriaminepenta(methylenephosphonic acid) sodium salt
  • Ethylenediaminetetra(methylenephosphonic acid) sodium salt
  • Nitrilotri(methylenephosphonic acid) sodium salt

Uniqueness

Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is unique due to its specific structure, which allows for the formation of highly stable complexes with metal ions. This makes it particularly effective in applications requiring strong chelation properties, such as water treatment and corrosion inhibition .

Properties

IUPAC Name

sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUMDGGJOOTRBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NNaO9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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